1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride
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Overview
Description
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is a heterocyclic compound that features both azetidine and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride typically involves the following steps:
Formation of Azetidine Ring:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through a series of cyclization reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.
Coupling of Azetidine and Benzodiazole: The final step involves coupling the azetidine and benzodiazole rings under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as 3-(prop-1-en-2-yl)azetidin-2-ones are structurally similar and have been studied for their antiproliferative effects.
Benzodiazole Derivatives: Compounds like 1H-benzotriazole and 1H-indazole share structural similarities and are used in various chemical and biological applications.
Uniqueness
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is unique due to its combined azetidine and benzodiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C10H17Cl2N3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-4-10-9(3-1)12-7-13(10)8-5-11-6-8;;/h7-8,11H,1-6H2;2*1H |
InChI Key |
KXNGRDWLGOWPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=CN2C3CNC3.Cl.Cl |
Origin of Product |
United States |
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